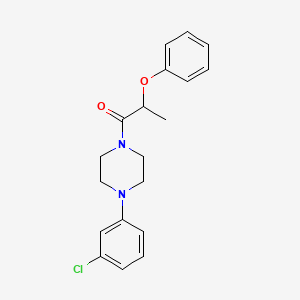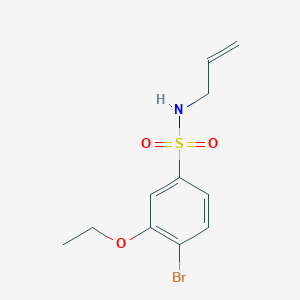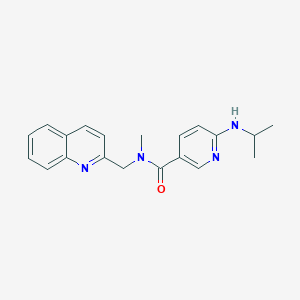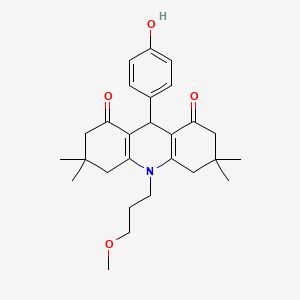
1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. TFMPP is a psychoactive drug that has been used for recreational purposes. However, it has also been studied for its potential therapeutic effects.
作用机制
The exact mechanism of action of 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine is not fully understood. However, it is thought to act on the serotonin system in the brain. 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine is a partial agonist of the 5-HT1A receptor, which is involved in the regulation of anxiety and mood. It is also a partial agonist of the 5-HT2A receptor, which is involved in the regulation of perception, cognition, and mood.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which is thought to contribute to its anxiolytic and antidepressant effects. 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has also been shown to increase heart rate and blood pressure in animal models.
实验室实验的优点和局限性
1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has also been well-studied, and its effects are well-characterized. However, there are also limitations to using 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine in lab experiments. It is a psychoactive drug, which can make it difficult to interpret results. Additionally, 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has been shown to have a narrow therapeutic window, which can make it difficult to determine the optimal dose for experiments.
未来方向
There are several future directions for research on 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine. One area of interest is its potential use as a pain reliever. Further studies are needed to determine its effectiveness in treating various types of pain. Another area of interest is its potential use in the treatment of anxiety and depression. Further studies are needed to determine its safety and efficacy in humans. Additionally, there is a need for further studies to determine the optimal dose and dosing regimen for 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine in various experimental settings.
合成方法
1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine can be synthesized through a multi-step process. The first step involves the reaction of 3-chlorophenylpiperazine with 2-phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the final product, 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine.
科学研究应用
1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has been studied for its potential therapeutic effects in various areas such as anxiety, depression, and pain. It has been shown to have anxiolytic and antidepressant effects in animal models. 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has also been studied for its potential use as a pain reliever. It has been shown to reduce pain in animal models of neuropathic pain.
属性
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-15(24-18-8-3-2-4-9-18)19(23)22-12-10-21(11-13-22)17-7-5-6-16(20)14-17/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNAHXZKJSXYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5207142.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207158.png)


![1-methyl-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207175.png)

![ethyl 1,7-dimethyl-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5207177.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207182.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5207188.png)
![1-(3-fluorobenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5207206.png)
![2-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207211.png)
![2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B5207214.png)

![N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5207229.png)